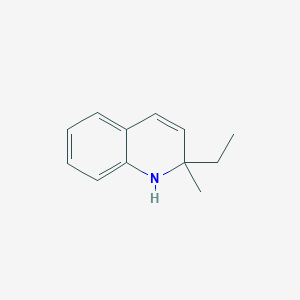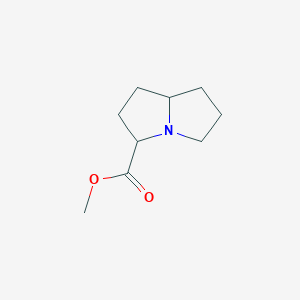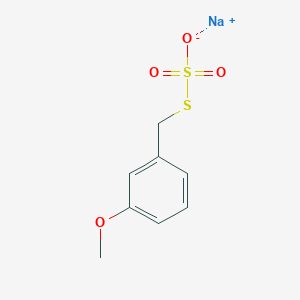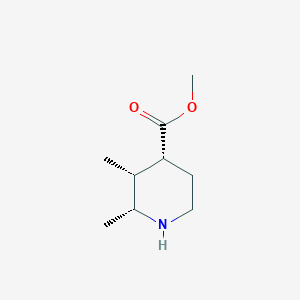![molecular formula C8H10N2S B12857274 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that belongs to the class of pyridothiazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学研究应用
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical properties that can be leveraged in various applications, setting it apart from similar compounds .
属性
分子式 |
C8H10N2S |
|---|---|
分子量 |
166.25 g/mol |
IUPAC 名称 |
8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3 |
InChI 键 |
BOOSAYPVOMVXFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)SCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)

![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)


![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)



